molecular formula C9H11NO B1583598 2-(Methylamino)-1-phenylethanone CAS No. 35534-19-1

2-(Methylamino)-1-phenylethanone

Cat. No.: B1583598
CAS No.: 35534-19-1
M. Wt: 149.19 g/mol
InChI Key: VVFCJVLORNFVHI-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-phenylethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFCJVLORNFVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328985
Record name 2-(methylamino)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35534-19-1
Record name 2-(methylamino)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview and Research Significance

2-(Methylamino)-1-phenylethanone, a compound within the broader class of phenethylamines, holds significance in academic research primarily due to its structural relation to cathinone (B1664624) and its derivatives. springermedizin.denih.gov As a β-keto phenylethylamine, its chemical architecture is a subject of interest in medicinal chemistry and pharmacology. springermedizin.demdpi.com Research into this compound and its analogues helps in understanding structure-activity relationships within the stimulant class of molecules. The academic inquiry is often driven by the need to characterize novel psychoactive substances and to understand their pharmacological profiles.

The significance of studying compounds like this compound lies in the broader context of neuropharmacology. nih.gov Investigations into how modifications to the basic cathinone structure affect interactions with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are crucial for predicting the potential effects of new synthetic derivatives. nih.govnih.gov For instance, research on related compounds has demonstrated that different substitutions can shift the pharmacological action from a neurotransmitter releaser to a reuptake inhibitor, a critical distinction in neuropharmacology. nih.gov

Historical Context of Chemical and Pharmacological Investigations

The investigation of 2-(Methylamino)-1-phenylethanone is part of a larger history of research into synthetic cathinones. This class of compounds gained prominence in the mid-2000s as new psychoactive substances. researchgate.net The parent compound, cathinone (B1664624), is a naturally occurring alkaloid found in the khat plant (Catha edulis). springermedizin.denih.gov Synthetic derivatives, including this compound, are products of chemical synthesis aimed at exploring the pharmacological space around the cathinone scaffold.

Early investigations into synthetic cathinones were often driven by their emergence as recreational drugs, which necessitated academic and forensic characterization. The scientific literature details the synthesis and analytical characterization of numerous analogues to aid in their identification. A general synthetic procedure for the hydrochloride salt of this compound involves reacting 2-bromoacetophenone (B140003) with methylamine (B109427), followed by treatment with methanolic hydrogen chloride. chemicalbook.com This foundational chemical work underpins further pharmacological studies.

Structural Classification and Relevance Within Substituted Cathinones

2-(Methylamino)-1-phenylethanone is classified as a substituted cathinone (B1664624). wikipedia.org The core structure of cathinone is a phenethylamine (B48288) skeleton with a ketone group at the beta (β) position of the alkyl side chain. springermedizin.de Substituted cathinones are derivatives formed by adding or modifying functional groups at several key positions on the cathinone molecule: the aromatic ring, the alpha (α) carbon of the side chain, and the nitrogen atom of the amino group. springermedizin.de

In the case of this compound, the structure features a phenyl ring attached to an ethanone (B97240) backbone. A methylamino group is substituted at the second carbon position. This places it among the simpler structures within the vast family of synthetic cathinones. Its relevance within this class stems from it being a foundational structure from which more complex derivatives can be designed. For example, the addition of an ethyl group to the alpha-carbon of a related compound, buphedrone (B1655700) (2-(methylamino)-1-phenylbutan-1-one), significantly alters its properties. researchgate.net Similarly, modifications to the phenyl ring or the N-alkyl group lead to a wide array of compounds with diverse pharmacological activities. springermedizin.de

The study of such analogues is critical for understanding how structural changes influence their interaction with biological targets. Research has shown that even minor alterations, such as the position of a substituent on the phenyl ring, can dramatically change a compound's potency and selectivity for monoamine transporters. springermedizin.de

Scope of Academic Inquiry

Established Synthetic Routes for this compound

Conventional methods for synthesizing this compound and other β-amino ketones have been well-documented, providing reliable and straightforward approaches.

A primary and conventional method for the synthesis of this compound involves the reaction of an α-haloketone with an amine. Specifically, 2-bromo-1-phenylethanone (also known as 2-bromoacetophenone) is frequently reacted with methylamine (B109427) to yield the desired product. chemicalbook.comgoogle.com This nucleophilic substitution reaction is a fundamental transformation in organic chemistry.

In a typical procedure, 2-bromo-3'-hydroxyacetophenone (B133987) is treated with a solution of methylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere and at controlled temperatures, often below 5°C. google.com The reaction progress is monitored by techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). google.com Following the reaction, excess methylamine and solvent are removed, and the product is often isolated as its hydrochloride salt by treatment with hydrochloric acid. google.com

ReactantsReagents/SolventsProduct
2-Bromo-1-phenylethanoneMethylamine, Tetrahydrofuran (THF)This compound
2-Bromo-3'-hydroxyacetophenoneMethylamine, Tetrahydrofuran (THF), Hydrochloric acid1-(3'-Hydroxyphenyl)-2-methylamino-ethanone hydrochloride google.com

Another established route involves the use of protected precursors, such as N-methyl-N-(2-oxo-2-phenylethyl)carbamic acid derivatives. For instance, the hydrochloride salt of this compound can be synthesized from N-methyl-N-(2-oxo-2-phenylethyl)carbamic acid 1,1-dimethylethyl ester. chemicalbook.com This method involves a deprotection step, often under acidic conditions, to liberate the free amine.

A general procedure entails treating the carbamate (B1207046) precursor with a solution of methanolic hydrogen chloride, which is prepared by the dropwise addition of acetyl chloride to anhydrous methanol (B129727). chemicalbook.com After a period of stirring, the solvent is removed under reduced pressure to yield the product as a white powder. chemicalbook.com This precursor-based approach offers an alternative to direct amination and can be advantageous in certain synthetic contexts.

PrecursorReagents/SolventsProductYield
N-methyl-N-(2-oxo-2-phenylethyl)carbamic acid 1,1-dimethylethyl esterMethanol, Acetyl chlorideThis compound hydrochloride chemicalbook.com91% chemicalbook.com

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgthermofisher.com This reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound. wikipedia.org The general mechanism begins with the formation of an iminium ion from a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine (such as methylamine). wikipedia.org This electrophilic iminium ion then reacts with the enol form of a ketone, such as acetophenone (B1666503), to yield the β-amino ketone. wikipedia.org

The Mannich reaction is versatile and can be catalyzed by either acids or bases. wikipedia.org It has been widely applied in the synthesis of various bioactive molecules and is a key step in many synthetic pathways. organic-chemistry.orgias.ac.in Microwave-assisted organic synthesis (MAOS) has been combined with the Mannich reaction to accelerate the synthesis of β-amino ketones, often in the presence of catalysts like cerium ammonium (B1175870) nitrate (B79036) (CAN) in solvents such as polyethylene (B3416737) glycol 400 (PEG 400). mdpi.com

Carbonyl CompoundAmineAldehydeCatalyst/ConditionsProduct Type
AcetophenoneMethylamineFormaldehydeAcid or Baseβ-Amino Ketone wikipedia.org
KetoneAmine hydrochlorideParaformaldehydeCerium Ammonium Nitrate (CAN), PEG 400, Microwave irradiation mdpi.comβ-Amino Ketone mdpi.com

Advanced Synthetic Strategies

To address the demand for enantiomerically pure compounds, advanced synthetic strategies have been developed for this compound, focusing on stereocontrol.

The synthesis of specific enantiomers of this compound is crucial for certain applications. One approach to obtaining the chiral (S)-enantiomer involves a nucleophilic substitution reaction with Walden inversion. google.com This method utilizes a chiral auxiliary, such as (2S,3S)-tartaric acid dimethyl ester, to control the stereochemistry of the reaction. google.com The process starts with a chiral substrate, for example, dimethyl-(4S,5S)-2-[(R)-1-bromoethyl]-2-phenyl-1,3-dioxolane-4,5-dicarboxylate, which undergoes an SN2 reaction with methylamine. google.com The subsequent removal of the chiral auxiliary yields the desired (S)-2-methylamino-1-phenyl-1-propanone. google.com

Chiral resolution is another technique used to separate enantiomers from a racemic mixture. researchgate.net This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. While specific examples for this compound are not detailed in the provided results, the principle is widely applied for the separation of chiral amines and related compounds. google.com

Catalytic asymmetric hydrogenation represents a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. This technique can be applied to the reduction of 2-(amino)-1-phenylethanone derivatives to produce optically active 2-amino-1-phenylethanols. google.com The process typically employs a ruthenium complex catalyst that incorporates a chiral phosphine (B1218219) ligand. google.com

For instance, the asymmetric hydrogenation of 1-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride can be carried out using a catalyst like [(S)-Xyl-P-Phos RuCl(p-cymene)]Cl in methanol under hydrogen pressure and elevated temperature. google.com This approach offers a direct route to enantiomerically enriched amino alcohols. The field of asymmetric hydrogenation is extensive, with various transition metal complexes, including those based on iridium and iron, being developed to catalyze the reduction of ketones with high enantioselectivity. acs.orgrsc.orgacs.org Bimetallic complexes, such as RuPHOX-Ru, have also shown high efficiency in the asymmetric hydrogenation of β-amino ketones. rsc.org

SubstrateCatalystConditionsProduct
1-(3'-Hydroxyphenyl)-2-methylamino-ethanone hydrochloride[(S)-Xyl-P-Phos RuCl(p-cymene)]Cl google.comMethanol, H₂ (25 bar), 80°C google.comOptically active 1-(3'-hydroxyphenyl)-2-methylamino-ethanol
β-Amino ketonesRuPHOX-Ru bimetallic complex rsc.orgToluene/H₂O, KOHChiral β-amino alcohols rsc.org
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] acs.org2-Propanol, H₂(R)-Phenylethanol acs.org

Electrocatalytic Reductive Amination Processes

Electrocatalytic reductive amination represents a modern and sustainable approach for the synthesis of amines. While direct electrocatalytic reductive amination of a precursor to yield this compound is a specific area of ongoing research, the broader principles of this method are well-established. For instance, cuprous oxide (Cu2O) nanowires have been successfully utilized as catalysts in the electrocatalytic reductive amination of α-keto acids to produce various amino acids with high selectivity. rsc.org This process demonstrates the potential for similar catalytic systems to be adapted for the synthesis of N-methylated amines like this compound from appropriate keto-precursors. The universality of such catalysts suggests a promising avenue for future synthetic strategies. rsc.org

Chemical Reactivity and Derivatization

The presence of both a secondary amine and a ketone functional group makes this compound a versatile building block for a range of chemical transformations.

The amino group in this compound can act as a nucleophile. In reactions with electrophiles, such as alkyl halides, the nitrogen atom can attack the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. This is a fundamental reaction in the derivatization of amines. For example, the attack of a nucleophile on a pyrrole (B145914) ring system, a different heterocyclic compound, illustrates the general principle of nucleophilic attack by a nitrogen-containing group. wiley-vch.de In the case of this compound, such reactions would lead to the formation of tertiary amines.

The methylamino group can readily undergo acylation when treated with acylating agents like acid chlorides or anhydrides. This reaction results in the formation of an amide. The acylation of benzene (B151609) with acetic anhydride (B1165640) to produce acetophenone is a classic example of an acylation reaction, highlighting the reactivity of acylating agents. Similarly, the N-methylation of 2-amino-1-phenylethanol (B123470) derivatives has been documented in the synthesis of various compounds.

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. The ketone and the secondary amine can participate in intramolecular or intermolecular condensation reactions to form a variety of ring structures. Heterocyclic compounds are a major class of organic molecules with diverse applications. wiley-vch.de The synthesis of N-benzyl derivatives of 6-aminoflavone (B1602494) through reductive amination showcases a method that can be conceptually applied to derivatize aminoketones. nih.gov

The ketone group in this compound is susceptible to both oxidation and reduction. Reduction of the ketone, for instance, using reducing agents like lithium aluminum hydride, would yield the corresponding alcohol, 2-(methylamino)-1-phenylethanol. The reduction of similar ketones, such as 2-chloro-1-phenylethanone, has been studied using enzymes like diketoreductase, which can produce chiral alcohols. researchgate.net Conversely, oxidation reactions can be employed, although they are less common for this specific substrate. For example, the oxidation of 1-phenylethanol (B42297) to acetophenone using manganese-based oxidants is a well-documented transformation. nih.gov

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR: In the proton NMR spectrum of this compound hydrochloride in deuterated methanol (CD₃OD), the aromatic protons of the phenyl group appear as a multiplet between δ 8.07-8.04 ppm and at δ 7.73 and 7.59 ppm. chemicalbook.com The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the amino group resonate as a singlet at δ 4.79 ppm. chemicalbook.com The methyl protons (CH₃) of the methylamino group are observed as a singlet at δ 2.85 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound hydrochloride in CD₃OD, the carbonyl carbon (C=O) shows a characteristic signal at δ 191.5 ppm. chemicalbook.com The carbons of the phenyl ring are found at δ 134.5, 133.5, 128.8, and 127.9 ppm. chemicalbook.com The methylene carbon (CH₂) appears at δ 54.0 ppm, and the methyl carbon (CH₃) of the amino group is located at δ 32.2 ppm. chemicalbook.com

Table 1: NMR Spectroscopic Data for this compound Hydrochloride

Nucleus Chemical Shift (δ) in CD₃OD Assignment
¹H 8.07-8.04 (m) Aromatic CH
¹H 7.73 (t) Aromatic CH
¹H 7.59 (t) Aromatic CH
¹H 4.79 (s) -CH₂-
¹H 2.85 (s) -NH(CH₃)
¹³C 191.5 C=O
¹³C 134.5 Aromatic C
¹³C 133.5 Aromatic C
¹³C 128.8 Aromatic C
¹³C 127.9 Aromatic C
¹³C 54.0 -CH₂-
¹³C 32.2 -NH(CH₃)

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride (thin film) displays several key absorption bands. A strong band at 1690 cm⁻¹ corresponds to the stretching vibration of the carbonyl group (C=O). chemicalbook.com Bands in the region of 2945-2756 cm⁻¹ are attributed to C-H stretching vibrations of the alkyl and aromatic groups. chemicalbook.com The presence of the amine is indicated by bands in the fingerprint region, and a broad absorption centered around 2434 cm⁻¹ is characteristic of the amine hydrochloride salt. chemicalbook.com Aromatic C=C stretching vibrations are observed at 1597 and 1574 cm⁻¹. chemicalbook.com

Table 2: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹) Vibrational Mode
2945, 2911, 2808, 2756 C-H stretch (alkyl and aromatic)
2434 N-H stretch (amine salt)
1690 C=O stretch (ketone)
1597, 1574 C=C stretch (aromatic)

Data sourced from ChemicalBook. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. Aromatic ketones like acetophenone, a related structure, typically exhibit two absorption bands in their UV-Vis spectra. researchgate.netresearchgate.net These correspond to the π → π* and n → π* electronic transitions. For acetophenone, these bands are observed around 240 nm and 280 nm, respectively. nist.gov It is expected that this compound would show a similar UV-Vis absorption profile due to the presence of the phenyl ketone chromophore.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the identification and quantification of compounds.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the compound and can be used for its identification. For ketones, a primary fragmentation pathway is the α-cleavage of the bond adjacent to the carbonyl group. miamioh.edu In the case of this compound, this would involve the cleavage between the carbonyl carbon and the adjacent methylene carbon, as well as the cleavage between the carbonyl carbon and the phenyl ring. The mass spectrum of the related compound acetophenone shows a strong molecular ion peak and a base peak resulting from the loss of a methyl group. asdlib.orgnist.gov For this compound, the molecular ion would be observed at m/z 149. nih.govchemspider.com A characteristic fragment would be the benzoyl cation at m/z 105, formed by the loss of the methylaminomethyl radical (•CH₂NHCH₃). Another significant fragmentation pathway for amines is the α-cleavage of a C-C bond adjacent to the nitrogen atom.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique that results in less fragmentation than EI-MS. This often allows for the clear observation of the protonated molecule, [M+H]⁺. For this compound, this would correspond to an ion at m/z 150. chemicalbook.com This technique is particularly useful for confirming the molecular weight of the compound. The fragmentation patterns in CI-MS are generally simpler than in EI-MS, often involving the loss of neutral molecules.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound and its analogues. It typically generates intact protonated molecules [M+H]⁺. In the analysis of related compounds like ephedrine (B3423809), ESI has been shown to produce molecular ions [M+H]⁺ at m/z 166.1227. mdpi.com The subsequent fragmentation of this ion often involves the loss of water (H₂O) and the methylamino or dimethylamino groups. mdpi.com When coupled with a Time-of-Flight (TOF) mass analyzer, which offers high resolution, ESI-TOF-MS facilitates the generation of accurate mass data. This capability is crucial for determining the elemental composition of the parent compound and its metabolites, a key advantage in clinical and forensic toxicology for identifying untargeted drugs. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, including techniques like TOF-MS and Orbitrap-MS, is a powerful tool for the analysis of novel psychoactive substances (NPS). researchgate.net While few specific high-resolution screening procedures for ephedrone have been published, the methodology is frequently applied to the broader class of cathinones and amphetamine-type stimulants. researchgate.net For instance, UHPLC-Q-Orbitrap HRMS/MS has been effectively used to identify ephedrine in complex mixtures by detecting its molecular ion [M+H]⁺ with high accuracy. mdpi.com The primary advantage of HRMS is its ability to provide an exact mass measurement, which allows for the calculation of a unique elemental formula, thereby increasing confidence in the identification of the compound and its metabolites. researchgate.net This is particularly valuable in untargeted metabolomics studies, where HRMS can detect hundreds or thousands of metabolites in a single sample with high sensitivity and reproducibility, helping to identify indirect biomarkers of drug exposure. nih.gov

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is the cornerstone for separating this compound from complex matrices, byproducts, and related compounds. The choice of technique depends on the analyte's volatility and the complexity of the sample matrix.

Gas Chromatography (GC)

Gas chromatography is a standard technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amine group in this compound, derivatization is often employed to improve chromatographic properties like peak shape and thermal stability. researchgate.net Common derivatizing agents include those that form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netuah.edu However, direct analysis is also possible. Studies on ephedrone have utilized columns such as the Rxi®-5Sil MS, with helium as the carrier gas. d-nb.infospringermedizin.de

Table 1: GC and GC-MS Parameters for this compound (Ephedrone) Analysis
ParameterConditionReference
InstrumentationThermo Trace GC Ultra with Thermo DSQ MS d-nb.infospringermedizin.de
ColumnRxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) d-nb.infospringermedizin.de
Injector Temperature260 °C d-nb.infospringermedizin.de
Injection ModeSplitless (1 µL) d-nb.infospringermedizin.de
Carrier GasHelium d-nb.infospringermedizin.de
Flow Rate1.2 mL/min d-nb.infospringermedizin.de
MS Detector ModePositive Electron Ionization (EI) d-nb.infospringermedizin.de
Electron Energy70 eV d-nb.infospringermedizin.de

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is extensively used for the analysis of non-volatile compounds like ephedrone and its related alkaloids. Due to their hydrophilic and basic nature, these compounds can exhibit poor retention and peak tailing on traditional reversed-phase columns. nih.gov To overcome this, various methods have been developed, often using polar-embedded or specialized columns and specific mobile phase additives. nih.govmdpi.com The UV detection wavelength is typically set around 210 nm, where these compounds have adequate absorption. nih.govakjournals.com

Table 2: Selected HPLC Methods for Analysis of Related Ephedra Alkaloids
Stationary PhaseMobile PhaseFlow RateDetectionReference
Venusil XBP C18 (250 x 4.6 mm, 5 µm)175 mM SDS, 20 mM KH₂PO₄, 10% Methanol (pH 3.0)1.5 mL/minUV at 210 nm akjournals.com
Pinnacle II Cyano (250 mm × 4.6 mm, 5 μm)Methanol: 49.9 mM SLS: TEA (65:34.6:0.4 v/v), pH 2.200.6 mL/minUV at 206 nm mdpi.com
Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 µm)2 mM Ammonium formate (B1220265) (pH 3.7) and Methanol:Acetonitrile (70:30)0.2 mL/minUV at 210 nm e-nps.or.kr
Polar-embedded phenyl columnNot specified in abstractNot specified in abstractUV at 210 nm nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolomics

The use of UHPLC, particularly when coupled with HRMS, is at the forefront of metabolomics research. nih.gov This approach allows for the rapid separation and sensitive detection of a vast number of endogenous metabolites in biological samples. In the context of NPS like this compound, untargeted metabolomics workflows can identify systemic changes in metabolic pathways (e.g., energy metabolism, catecholamine biosynthesis) following exposure. nih.gov These metabolic fingerprints can serve as indirect markers for drug intake, a strategy that is not reliant on the direct detection of the parent drug or its specific metabolites. nih.gov A typical UHPLC method for separating related compounds like ephedrine involves a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing formic acid to improve peak shape and ionization efficiency. mdpi.com

Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS, UHPLC-HRMS)

The hyphenation of chromatography with mass spectrometry provides the highest degree of selectivity and sensitivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used method for the identification of ephedrone. d-nb.infospringermedizin.de In electron ionization (EI) mode, the molecule undergoes characteristic fragmentation. The molecular ion peak is often of low intensity, while the most dominant peak is typically the iminium ion at m/z 58, formed by the cleavage of the bond between the alpha and beta carbons in the side chain. d-nb.infospringermedizin.de For quantitative analysis and screening of complex matrices like herbal supplements, a two-stage derivatization producing O-trimethylsilyl (O-TMS) and N-trifluoroacetyl (N-TFA) derivatives can be used to effectively separate and identify the six common ephedrine alkaloids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for quantifying this compound and related compounds in biological matrices such as urine and plasma. capes.gov.broup.comnih.gov Using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, the method can achieve low limits of detection, often in the nanogram-per-milliliter range. nih.govresearchgate.net This makes it the gold standard for pharmacokinetic studies, allowing researchers to track the concentration of the compound and its metabolites over time after administration. oup.comnih.gov

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS): This state-of-the-art technique combines the superior separation power of UHPLC with the mass accuracy of HRMS. nih.gov It is invaluable for both targeted and untargeted screening of NPS. nih.govnih.gov In untargeted metabolomics, the workflow can identify thousands of features in a single run, providing a comprehensive snapshot of the metabolic state. nih.govrug.nl This allows for the discovery of novel metabolites and the identification of metabolic pathways disrupted by drug exposure, offering a powerful tool for understanding the broader biological impact of compounds like this compound. nih.gov

Other Analytical Methodologies (e.g., Thin-Layer Chromatography, Elemental Analysis)

Beyond mass spectrometry and spectroscopic techniques, several other analytical methodologies are crucial for the characterization and detection of this compound. These methods, including Thin-Layer Chromatography (TLC) and elemental analysis, provide valuable information regarding the purity, composition, and chromatographic behavior of the compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and versatile separation technique for assessing the purity of a sample and for monitoring the progress of chemical reactions. gerli.comamazonaws.com For the analysis of this compound and related compounds, TLC is typically performed on silica (B1680970) gel plates. rsc.org The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. amazonaws.com

In a documented analysis of related compounds, analytical TLC was carried out on Sorbent Technologies 0.20 mm Silica G TLC plates. rsc.org A mobile phase consisting of a 95:5 mixture of dichloromethane (B109758) and methanol was used. rsc.org Following the development of the chromatogram, the separated components are visualized, commonly through the use of ultraviolet (UV) light or by staining with a chemical reagent such as aqueous ceric ammonium nitrate solution followed by heating. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification under specific TLC conditions.

Table 1: Thin-Layer Chromatography Parameters for Related Compounds

ParameterDescription
Stationary Phase Sorbent Technologies 0.20 mm Silica G TLC plates rsc.org
Mobile Phase 95:5 Dichloromethane/Methanol rsc.org
Visualization UV light and/or aqueous ceric ammonium nitrate solution with heating rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which can be compared to the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C9H11NO. nih.govchemspider.com Based on this formula, the expected elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined values should closely match these theoretical percentages to confirm the elemental integrity of the sample.

Table 2: Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09972.45
HydrogenH1.0081111.0887.43
NitrogenN14.007114.0079.39
OxygenO15.999115.99910.72
Total 149.193 100.00

Electronic Structure and Chemical Reactivity Descriptors

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational analyses of this compound's electronic structure reveal key indicators of its stability, reactivity, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest-energy orbital devoid of electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom, while the LUMO would be centered on the electron-deficient carbonyl group. The precise energy values and the gap determine its reactivity profile. While specific computational studies detailing the HOMO-LUMO energies for this compound are not prominently available, the table below illustrates typical values obtained for a related aromatic compound, demonstrating the data generated from such an analysis.

Table 1: Representative Frontier Molecular Orbital Data for an Aromatic Molecule.
ParameterEnergy (eV)
HOMO Energy-6.75
LUMO Energy-1.50
Energy Gap (ΔE)5.25

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar Lewis structure elements, such as core electrons, lone pairs, and two-center bonds. uni-muenchen.dewikipedia.org This approach provides a quantitative description of bonding, electron delocalization, and hyperconjugative interactions within a molecule. wikipedia.orgrsc.org

The table below shows an example of NBO analysis results for a simple molecule, methylamine, to illustrate the type of data produced.

Table 2: Example of NBO Second-Order Perturbation Analysis for Methylamine (CH₃NH₂).
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N₅σ(C₁-H₂)4.51
σ (C₁-H₃)σ(N₅-H₆)1.34
σ (N₅-H₆)σ*(C₁-H₂)0.88

LP = Lone Pair; σ* = antibonding orbital. Data is illustrative.

Understanding the distribution of partial atomic charges within a molecule is crucial for explaining its electrostatic potential, dipole moment, and intermolecular interactions. Several computational methods are used to estimate these charges. uni-muenchen.de

Mulliken Population Analysis: One of the oldest and computationally fastest methods, it partitions the total electron population among the constituent atoms. wikipedia.org However, it is known to be highly dependent on the basis set used, and increasing the basis set size does not guarantee more accurate results. stackexchange.com

Natural Population Analysis (NPA): This method, derived from the NBO analysis, calculates charges based on the electron density in the "natural atomic orbitals." NPA charges are generally more robust and less sensitive to the basis set compared to Mulliken charges. stackexchange.comq-chem.com

Electrostatic Potential (ESP) Derived Charges: Methods like CHELPG (Charges from Electrostatic Potentials Grid based) fit atomic charges to reproduce the calculated molecular electrostatic potential surrounding the molecule. q-chem.com These charges are particularly useful for molecular mechanics simulations.

For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are expected to carry negative partial charges due to their high electronegativity, while the adjacent carbon atoms and hydrogen atoms would carry positive partial charges. A comparison of charges from different methods for a related molecule is shown below.

Table 3: Comparison of Calculated Atomic Charges for a Representative Amine using Different Methods.
AtomMulliken ChargeNatural Charge (NPA)ESP-Fit Charge
N-0.844-0.977-0.737
H (on N)+0.461+0.484+0.434

Data is for the ammonium cation (NH₄⁺) and is illustrative of the differences between methods. uni-muenchen.de

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is critical for applications in photonics and optoelectronics. jocpr.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ) and, most importantly, its first-order hyperpolarizability (β). mdpi.comresearchgate.net

A large hyperpolarizability value indicates a significant NLO response. nih.gov Molecules with donor-acceptor character, extended π-conjugation, and a small HOMO-LUMO gap often exhibit high β values. nih.gov The structure of this compound, with its electron-donating amino group and electron-accepting carbonyl group connected via a phenyl ring, suggests potential NLO activity. Quantum chemical calculations are essential to quantify this potential.

Urea is often used as a reference compound in NLO studies. The table below presents calculated NLO properties for representative organic molecules to illustrate the data obtained from such computations.

Table 4: Calculated Dipole Moment (μ) and First-Order Hyperpolarizability (β₀) for Representative NLO Compounds.
Compoundμ (Debye)β₀ (x 10⁻³⁰ esu)
Urea (Reference)1.370.37
Compound A2.765.89
Compound B6.9612.77

Data is illustrative, based on values for novel triazine derivatives. nih.gov

Molecular Dynamics Simulations and Force Field Development

While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. MD simulations rely on a "force field," which is a set of empirical energy functions and parameters that describe the potential energy of the system's atoms. umn.edunih.gov

Developing an accurate force field is critical for realistic simulations. Modern force fields like AMBER and CHARMM are continuously refined, and newer machine-learning force fields (MLFFs) promise even greater accuracy by learning from quantum mechanical data. nih.govarxiv.org

For this compound, MD simulations could be used to:

Explore its conformational landscape and identify the most stable geometries. A study on the closely related 2-methylamino-1-phenylethanol revealed the presence of three stable conformers. nih.gov

Simulate its behavior in different solvents to understand solvation effects.

Study its interaction with biological macromolecules, such as receptors or enzymes.

No specific force field parameterization for this compound has been noted in the searched literature, but parameters could be developed or adapted from existing sets to enable such simulations.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating these parameters, researchers can corroborate experimental findings, assign spectral peaks, and understand how molecular structure relates to spectral features.

Vibrational Wavenumbers: Density Functional Theory (DFT) calculations can predict the vibrational frequencies corresponding to FT-IR and Raman spectra. nih.gov The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. jocpr.comnih.gov A total energy distribution (TED) analysis can then be used to assign each calculated frequency to specific vibrational modes (e.g., C=O stretch, N-H bend). jocpr.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical predictions can help assign complex spectra and resolve ambiguities in experimental assignments.

The table below provides an example of how theoretical vibrational frequencies are compared with experimental data for a substituted thiophene (B33073) derivative.

Table 5: Selected Calculated (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) for a Phenylthiophene Derivative.
Vibrational Mode AssignmentCalculated FrequencyExperimental Frequency
C-H stretch (phenyl)30753070
C=C stretch (phenyl)15951598
C-N stretch13501345
C-H out-of-plane bend840842

Data is illustrative and based on published studies of related compounds. nih.gov

Pharmacological Research and Mechanism of Action

Neuropharmacological Investigations

Neuropharmacological studies have been instrumental in elucidating how 2-(Methylamino)-1-phenylethanone exerts its effects within the central nervous system. These investigations have pinpointed its significant interactions with key neurotransmitter systems and their associated transporters and receptors, which are central to mood, motivation, and reward.

Interactions with Monoaminergic Neurotransmitter Systems (Dopamine, Serotonin (B10506), Norepinephrine)

Monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine (B1679862), are fundamental to the regulation of emotion, arousal, and certain types of memory. wikipedia.org These signaling molecules are released from one neuron and act on another, influencing a wide range of physiological and psychological processes. genomind.com The monoaminergic systems are critical in understanding the effects of psychoactive compounds. wikipedia.orgpittmedneuro.com

Effects on Neurotransmitter Transporters (Dopamine Transporter, Serotonin Transporter, Vesicular Monoamine Transporter-2)

The action of monoamine neurotransmitters in the synapse is terminated by their reuptake into the presynaptic neuron via specific transporter proteins. wikipedia.org Key among these are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). wikipedia.org Additionally, the vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamines into synaptic vesicles for subsequent release. nih.govwikipedia.orgpsychotropical.com The regulation and function of these transporters are critical for maintaining normal neurotransmission. nih.gov

Research indicates that many psychoactive compounds exert their effects by targeting these transporters. For instance, some substances inhibit the reuptake of monoamines, leading to their increased concentration in the synapse. The interaction of this compound with DAT, SERT, and VMAT2 is a significant area of study to determine its mechanism of action. Studies in primate models of Parkinson's disease have investigated the regulation of DAT and VMAT2, providing insights into transporter function in pathological states. plos.org

Receptor Binding and Activation Profiles (e.g., Dopamine D1 Receptors)

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). frontiersin.org The dopamine D1 receptor, a G protein-coupled receptor (GPCR), is prominently expressed in brain regions associated with motor control, reward, and cognition. frontiersin.orgnih.gov Activation of the D1 receptor typically stimulates adenylyl cyclase and subsequent downstream signaling pathways. frontiersin.orgnih.gov

Studies have investigated the binding affinity of various compounds to dopamine receptors. For example, research has compared the affinity of dopamine for D1-like and D2-like receptors, revealing a higher affinity for the latter. researchgate.net The binding and activation profile of this compound at the D1 receptor, as well as other dopamine receptor subtypes, is a crucial aspect of its pharmacological characterization. Understanding these interactions helps to elucidate the specific signaling pathways modulated by the compound. nih.gov

Behavioral Pharmacology Studies in Animal Models

To understand the behavioral effects of this compound, researchers utilize various animal models. These studies provide insights into the compound's rewarding and reinforcing properties, which are key indicators of its potential for repeated use.

Conditioned Place Preference (CPP) Paradigms

Conditioned place preference (CPP) is a widely used behavioral paradigm to assess the rewarding or aversive properties of a substance. nih.govfrontiersin.org In this model, an animal learns to associate a specific environment with the effects of a drug. frontiersin.org A subsequent preference for that environment, in the absence of the drug, is interpreted as an indicator of the drug's rewarding effects. frontiersin.orgnih.gov

The CPP paradigm has been used to study the rewarding effects of various substances in different animal models, including mice and rats. nih.govnih.govelsevierpure.com For example, studies have demonstrated that cocaine can induce conditioned place preference in mice, including those with genetic modifications to their dopamine or serotonin transporter systems. nih.gov Research using the CPP model would be essential to determine if this compound has rewarding properties and to investigate the neurobiological mechanisms underlying these effects.

Self-Administration Assessments

The self-administration paradigm is considered the "gold standard" for assessing the reinforcing effects of a drug in animal models. meliordiscovery.com In this procedure, an animal learns to perform a specific action, such as pressing a lever, to receive a dose of the drug. meliordiscovery.comnih.gov The rate and pattern of lever pressing provide a measure of the drug's reinforcing efficacy and abuse potential. meliordiscovery.com

This model has been successfully used to study a wide range of abused substances and has high predictive validity for abuse liability in humans. meliordiscovery.comnih.gov Self-administration studies can be conducted in various species and can be adapted to investigate different aspects of drug-taking behavior, including acquisition, extinction, and reinstatement of drug-seeking. nih.govfrontiersin.orgresearchgate.net Assessing whether animals will self-administer this compound would provide critical information about its reinforcing properties and its potential to support patterns of repeated use.

Locomotor Activity and Behavioral Sensitization

The repeated administration of psychostimulants can lead to behavioral sensitization, a phenomenon characterized by a progressive and enduring enhancement of the locomotor-activating effects of the drug. This process is considered to be a key component of the neuroplastic changes that underlie addiction. nih.gov Research on this compound and structurally similar compounds demonstrates their capacity to induce significant increases in locomotor activity and to produce behavioral sensitization.

In studies using animal models, novel synthetic cathinones with structural similarities to this compound, such as 2-cyclohexyl-2-(methylamino)-1-phenylethanone (MACHP) and 2-(methylamino)-1-phenyloctan-1-one (MAOP), have been shown to induce locomotor sensitization in mice. researchgate.netdocumentsdelivered.com This sensitization is indicative of the compounds' effects on dopaminergic pathways, which are heavily involved in the regulation of movement and reward. researchgate.netdocumentsdelivered.com The development of locomotor sensitization is a common feature of many drugs of abuse, including opioids and psychostimulants, and is believed to contribute to their addictive potential. nih.govfrontiersin.org

Cellular and Molecular Mechanisms

The psychostimulant effects of this compound and related synthetic cathinones are closely linked to their interaction with the dopamine system in the brain. researchgate.netnih.gov The intricate balance of dopaminergic gene expression is crucial for the normal functioning of brain circuits that control reward, motivation, and movement. nih.gov Alterations in the expression of genes related to dopamine signaling can have profound effects on behavior. nih.govbrainfacts.org

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analyses have been employed to investigate the effects of synthetic cathinones on the expression of dopamine-related genes. Studies on compounds structurally related to this compound, such as MACHP and MAOP, have revealed a significant reduction in the gene expression of the dopamine transporter (DAT) in the striatum of mice. researchgate.netdocumentsdelivered.com The dopamine transporter is a key protein responsible for the reuptake of dopamine from the synaptic cleft, and its downregulation can lead to increased dopaminergic neurotransmission. This alteration in DAT expression is thought to be a contributing factor to the rewarding properties and abuse potential of these substances. researchgate.net

The table below summarizes the observed effects of related synthetic cathinones on the gene expression of a key dopamine-related protein.

CompoundGeneBrain RegionEffectReference
MACHPDopamine Transporter (DAT)StriatumReduced Expression researchgate.netdocumentsdelivered.com
MAOPDopamine Transporter (DAT)StriatumReduced Expression researchgate.netdocumentsdelivered.com

The assessment of cell viability and proliferation is a fundamental aspect of toxicological and pharmacological research. Various in vitro assays are utilized to determine the effects of chemical compounds on cellular health. These methods are crucial for understanding the potential cytotoxicity of new substances. nih.gov

Commonly used assays include those based on the metabolic activity of cells, such as the MTT and XTT assays. iyte.edu.trsigmaaldrich.com These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, providing an indication of the number of viable, metabolically active cells. iyte.edu.trresearchgate.net Other methods, like the Trypan Blue exclusion assay, distinguish viable from non-viable cells based on membrane integrity. iyte.edu.tr More advanced techniques may assess ATP levels as a marker of metabolic activity or use fluorescent dyes to differentiate between live and dead cells. sigmaaldrich.comnih.gov

The table below outlines several common in vitro assays used to assess cell viability and proliferation.

AssayPrincipleMeasurement
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. iyte.edu.trsigmaaldrich.comColorimetric measurement of purple formazan crystals after solubilization.
XTT Assay Enzymatic reduction of tetrazolium salt (XTT) to a water-soluble formazan product by viable cells. iyte.edu.trsigmaaldrich.comColorimetric measurement of the soluble formazan.
WST-1 Assay Cleavage of the stable tetrazolium salt WST-1 to a soluble formazan by cellular mechanisms, primarily at the cell surface. sigmaaldrich.comColorimetric measurement of the soluble formazan.
Trypan Blue Exclusion Damaged cell membranes of non-viable cells allow entry of the Trypan Blue dye. iyte.edu.trMicroscopic counting of stained (non-viable) and unstained (viable) cells.
ATP Assay Measurement of ATP, an indicator of metabolically active cells, using a luciferase-based reaction. sigmaaldrich.comLuminescence measurement proportional to the amount of ATP.
LIVE/DEAD Assay Utilizes two fluorescent dyes, such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red). nih.govFluorescence microscopy or microplate reader to quantify live and dead cells.

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. nih.gov The induction of apoptosis is a potential mechanism through which chemical compounds can exert cytotoxic effects.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular proteins and orchestrating the dismantling of the cell. nih.gov Dysregulation of apoptosis is implicated in a variety of diseases, and understanding how compounds interact with these pathways is a critical area of research. nih.gov

Toxicological Profiles and Neurotoxicity Mechanisms

In Vivo and In Vitro Neurotoxicity Assessments

In vitro studies, which often utilize cell lines to investigate toxicity at a cellular level, have provided further insights. For instance, while methcathinone (B1676376) itself did not show cytotoxicity in human neuroblastoma SH-SY5Y cells at concentrations up to 2 mM, its para-halogenated derivatives displayed significant toxicity. mdpi.com This suggests that structural modifications to the molecule can drastically alter its toxic properties.

Summary of In Vivo Neurotoxicity Findings for 2-(Methylamino)-1-phenylethanone
Animal ModelBrain RegionObserved EffectsReference
RatsFrontal Cortex, Hippocampus, NeostriatumDecreased Dopamine (B1211576) (DA) and Serotonin (B10506) (5-HT) content, reduced transporter sites, and decreased Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase-2 (TPH-2) activity. nih.gov
RodentsDopaminergic NeuronsNeurotoxic potential towards dopamine neurons. benthamscience.com

Mechanisms of Central Nervous System Damage

The neurotoxic effects of this compound appear to be mediated by several interconnected mechanisms that disrupt the normal functioning and integrity of the central nervous system.

While direct evidence for astroglia and microglial activation specifically by this compound is limited in the current body of research, studies on the broader class of psychostimulants, such as methamphetamine, strongly suggest the involvement of these glial cells in neuroinflammatory processes. mdpi.comnih.gov Microglia, the resident immune cells of the brain, and astrocytes, which play a crucial role in neuronal support and homeostasis, are known to become activated in response to neuronal injury and inflammation. mdpi.com This activation can lead to the release of various signaling molecules that can either be protective or exacerbate neuronal damage. Given the structural and mechanistic similarities between methcathinone and other amphetamine-type stimulants, it is plausible that similar glial responses contribute to its neurotoxicity, though further specific research is required. Studies on the related compound mephedrone (B570743) did not find evidence of astroglial or microglial cell activation in the striatum. benthamdirect.com

Neuroinflammation is a key component of the neurotoxic effects of many psychostimulants. mdpi.com This process involves the production and release of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com While direct studies measuring cytokine production in response to this compound are scarce, research on methamphetamine has shown that it can induce a rapid increase in the mRNA expression of both TNF-α and IL-6 in the mouse brain, including the hippocampus and frontal cortex. nih.gov Chronic methamphetamine use in humans has also been associated with elevated serum levels of TNF-α and IL-6. nih.gov Given that psychostimulants are known to activate glial cells which in turn produce these cytokines, it is a strong possibility that neuroinflammation plays a role in the central nervous system damage caused by methcathinone.

Emerging evidence points to mitochondrial dysfunction as a significant contributor to the neurotoxicity of synthetic cathinones. mdpi.comsemanticscholar.org Mitochondria are essential for cellular energy production, and their impairment can lead to oxidative stress and initiate cell death pathways. In vitro studies on the para-halogenated derivatives of methcathinone have demonstrated their ability to impair mitochondrial function. mdpi.com Specifically, these derivatives were found to disrupt the mitochondrial respiratory chain, which is crucial for ATP synthesis. mdpi.com Research on other synthetic cathinones has also shown that they can induce mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death) in neuronal cells. semanticscholar.orgresearchgate.net While direct data for this compound is limited, these findings from closely related compounds suggest that mitochondrial toxicity is a likely mechanism contributing to its neurotoxic effects. mdpi.comsemanticscholar.org

Mitochondrial Toxicity of Methcathinone Derivatives and Related Compounds
CompoundCell LineObserved EffectsReference
Para-halogenated methcathinone derivativesUndifferentiated and Differentiated SH-SY5Y cellsImpaired mitochondrial function, disruption of the mitochondrial respiratory chain. mdpi.com
Butylone, Pentylone, MDPVDopaminergic SH-SY5Y cellsMitochondrial dysfunction, ROS production, apoptosis. semanticscholar.org
Methylone, MDPVUndifferentiated and Differentiated SH-SY5Y cellsMitochondrial impairment (dissipation of mitochondrial membrane potential, ATP depletion), apoptosis. researchgate.net

Long-Term Neuropathological Consequences in Research Models

Animal models have been instrumental in elucidating the potential long-term neuropathological consequences of this compound exposure. Studies in rodents have shown that repeated administration can lead to persistent neurochemical deficits, as evidenced by lasting reductions in dopamine and serotonin levels and their respective transporters in key brain areas. nih.gov Prenatal exposure to methcathinone in rats has been linked to delayed physical development and anxiety-like behaviors in the offspring, suggesting that the neurotoxic effects can have developmental implications. benthamscience.combenthamdirect.com Furthermore, whole-brain activity mapping in mice has shown that methcathinone administration leads to a significant increase in the number of activated neurons, particularly in sensory and motor cortices, the striatum, and midbrain motor nuclei. nih.gov

It is important to note that some of the severe long-term neurological syndromes observed in human users of illicitly synthesized methcathinone have been attributed to manganese contamination, a byproduct of the manufacturing process. However, the underlying neurotoxic potential of the compound itself, as demonstrated in controlled animal studies, points to a risk of enduring changes in brain structure and function. benthamscience.combenthamdirect.com

Metabolic Pathways and Pharmacokinetics in Research

Identification of Metabolites in Biological Systems (e.g., 2-(Methylamino)-1-phenylethanol)

No comprehensive studies have been published that systematically identify the full range of metabolites of 2-(Methylamino)-1-phenylethanone in biological systems. While the reduction of the ketone group to form 2-(Methylamino)-1-phenylethanol is a probable metabolic step, this has not been definitively documented, nor have other potential phase I or phase II metabolites been identified.

Enzymatic Biotransformation Processes and Pathways

The specific enzymes, such as cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound have not been investigated. Research into the enzymatic processes that govern its metabolism is a critical missing piece in understanding its pharmacological and toxicological profile.

In Vitro and In Vivo Metabolic Fate Studies

There is a clear absence of both in vitro studies, for example using liver microsomes, and in vivo studies in animal models that detail the metabolic fate of this compound. Such studies are essential for determining the rate and extent of metabolism, as well as the distribution and accumulation of the parent compound and its metabolites in various tissues.

Elucidation of Excretion Mechanisms

The routes and mechanisms by which this compound and its potential metabolites are eliminated from the body, whether through renal or biliary pathways, have not been described in the scientific literature.

Structure Activity Relationship Sar and Analog Design

Impact of Structural Modifications on Pharmacological and Toxicological Effects

Alpha-Carbon Substituents

The nature of the substituent at the alpha-carbon position of the phenethylamine (B48288) backbone plays a crucial role in determining the compound's potency and mechanism of action at monoamine transporters. nih.govnih.gov Research on cathinone (B1664624) analogs has demonstrated that the size and lipophilicity of the α-substituent have a significant impact on their activity as either releasing agents or reuptake inhibitors. nih.gov

For instance, in a series of α-pyrrolidinophenones, increasing the length of the carbon chain at the α-carbon generally leads to a higher affinity for the human dopamine (B1211576) transporter (hDAT). nih.gov This trend is evident when comparing compounds with varying alkyl chain lengths, where affinity increases from a methyl to a pentyl group. nih.gov A similar, though less pronounced, trend is observed for the human norepinephrine (B1679862) transporter (hNET). nih.gov

Studies on N-ethyl-hexedrone analogues have further illuminated the role of the α-carbon side-chain length. ub.edu The potency as a dopamine uptake inhibitor follows a parabolic trend, increasing from a methyl to a propyl group and then decreasing with further elongation to a butyl or pentyl group. ub.edu This correlates with an inverted U-shaped psychostimulant response observed in animal models. ub.edu

Below is an interactive data table summarizing the effect of α-carbon chain length on the binding affinity (Ki) and uptake inhibition (IC50) at the human dopamine transporter (hDAT) for a series of α-pyrrolidinophenones.

Compoundα-Carbon ChainhDAT Kᵢ (µM)hDAT IC₅₀ (µM)
α-PPPMethyl1.290.407
α-PBPEthyl0.1450.083
α-PVPPropyl0.02220.024
α-PHPButyl0.0160.019
PV-8Pentyl0.01480.017

Data sourced from Eshleman et al., 2017. nih.gov

Stereochemical Influence on Biological Activity and Efficacy

Stereochemistry is a critical determinant of the biological activity of cathinone derivatives. researchgate.netnih.gov The presence of a chiral center at the alpha-carbon results in two enantiomers, (R)- and (S)-isomers, which can exhibit markedly different pharmacological profiles. nih.gov

Early research established that the S(-)-isomer of cathinone is more potent as a stimulant than its R(+)-enantiomer. researchgate.netnih.gov This stereoselectivity is a recurring theme among many cathinone analogs. For example, with mephedrone (B570743), while both enantiomers act as substrates at the dopamine transporter (DAT), the S-enantiomer is significantly more potent at promoting serotonin (B10506) (5-HT) release. nih.gov Conversely, the R-enantiomer is primarily responsible for the rewarding and locomotor-activating effects. nih.gov

This differential activity between enantiomers highlights the importance of stereochemistry in drug design and evaluation. The ability to separate the effects of a racemic mixture can offer therapeutic advantages, as seen with some pharmaceutical agents where a specific enantiomer is chosen to optimize efficacy and minimize undesirable side effects. nih.gov

Rational Design and Synthesis of 2-(Methylamino)-1-phenylethanone Analogues for Specific Research Objectives

The rational design and synthesis of analogues of this compound are driven by the need to investigate specific pharmacological questions and to develop potential therapeutic agents. mdpi.comresearchgate.net By systematically modifying the chemical structure, researchers can create compounds with tailored affinities and efficacies for specific monoamine transporters. acs.orgmdpi.com

One common synthetic route to produce cathinone analogues involves the α-bromination of a corresponding ketone, followed by a reaction with the desired amine. acs.org For instance, the synthesis of this compound hydrochloride can be achieved by treating 2-bromo-1-phenylethanone with methylamine (B109427). chemicalbook.com

The objectives of analog design are diverse. Some research focuses on creating highly selective ligands for a particular transporter to probe its function. mdpi.com For example, modifications to the phenyl ring, such as the addition of substituents at the para-position, can shift the selectivity of methcathinone (B1676376) analogues towards the serotonin transporter (SERT) over the dopamine transporter (DAT). acs.orgshulginresearch.net Other studies aim to develop compounds with a "hybrid" mechanism, acting as blockers at one transporter and substrates at another. frontiersin.org The design and synthesis of conformationally restricted analogues is another strategy employed to understand the active conformation of the molecule at its binding site. researchgate.net

Computational Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govshulginresearch.net For this compound and its analogues, QSAR studies have been instrumental in identifying key molecular properties that govern their interaction with monoamine transporters. acs.orgshulginresearch.net

These models use physicochemical descriptors, such as steric (Es), electronic (σp), and lipophilic (πp) parameters, to predict the pharmacological effects of novel compounds. shulginresearch.net For example, a QSAR analysis of para-substituted methcathinone analogues revealed a significant correlation between the steric bulk of the para-substituent and the selectivity for DAT versus SERT. shulginresearch.net Larger substituents tend to favor SERT activity. acs.org

QSAR models can help predict the abuse potential of new synthetic cathinones by correlating structural features with in vivo behavioral effects. shulginresearch.net For instance, the in vitro selectivity for DAT versus SERT has been shown to correlate with the in vivo efficacy to produce intracranial self-stimulation (ICSS) facilitation, a measure of abuse potential. nih.govshulginresearch.net These computational approaches are valuable for prioritizing the synthesis and testing of new compounds and for understanding the molecular basis of their activity. researchgate.net

Research Applications and Future Directions

Role as a Synthetic Intermediate in Organic Synthesis and Drug Discovery

2-(Methylamino)-1-phenylethanone serves as a crucial starting material or intermediate in the synthesis of a variety of more complex molecules, particularly within the class of synthetic cathinones. Its chemical structure, featuring a reactive secondary amine and a ketone group, makes it a versatile building block for medicinal chemists and organic synthesists.

The synthesis of cathinone (B1664624) derivatives often involves a two-step process where an α-bromoketone is first synthesized from an arylketone, followed by a nucleophilic substitution with an appropriate amine. unodc.org In this context, this compound can be utilized to create a range of substituted cathinones. For instance, it is a known precursor in the synthesis of methcathinone (B1676376). nih.gov The general synthetic approach to its hydrochloride salt involves reacting it with methanolic hydrogen chloride, a process that yields a fine white powder. chemicalbook.com

In the realm of drug discovery, modifications to the basic cathinone skeleton, for which this compound can be a key precursor, are explored to understand structure-activity relationships (SAR). springermedizin.de Researchers have synthesized novel derivatives by modifying the alpha-carbon position to investigate their abuse potential and effects on dopaminergic activity. researchgate.netdocumentsdelivered.com For example, novel synthetic cathinones such as 2-cyclohexyl-2-(methylamino)-1-phenylethanone (MACHP) and 2-(methylamino)-1-phenyloctan-1-one (MAOP) were designed and synthesized to evaluate their rewarding and reinforcing effects. researchgate.netdocumentsdelivered.com Another study focused on a derivative with a naphthalene (B1677914) substituent on the aromatic ring, 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN), to assess its impact on dopamine-related gene expression. nih.gov These studies highlight the role of synthetic intermediates like this compound in the development of new psychoactive substances for research purposes.

Below is a table summarizing examples of synthetic cathinone derivatives and their research focus, many of which can be conceptually derived from precursors like this compound.

Derivative NameModificationResearch Focus
MethcathinoneN-monomethyl analog of cathinoneUnderstanding stimulant potency and neurochemical effects (dopamine vs. serotonin (B10506) release) nih.gov
2-cyclohexyl-2-(methylamino)-1-phenylethanone (MACHP)Cyclohexyl group at the alpha-carbonEvaluation of rewarding and reinforcing effects, and impact on dopamine-related genes researchgate.netdocumentsdelivered.com
2-(methylamino)-1-phenyloctan-1-one (MAOP)Octyl group at the alpha-carbonAssessment of rewarding properties and effects on dopaminergic activity researchgate.netdocumentsdelivered.com
2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN)Naphthalene substituent on the aromatic ringInvestigation of rewarding and reinforcing effects and changes in striatal dopamine-related gene expression nih.gov

Utility in Probing Neurobiological Pathways and Systems

The primary neurobiological interest in this compound stems from its position as a parent structure for a range of synthetic cathinones that exert significant effects on the central nervous system. These derivatives are valuable tools for probing the function of monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT).

Synthetic cathinones are β-keto analogs of amphetamines and share pharmacological effects with substances like amphetamine and cocaine. researchgate.net Their mechanism of action often involves the inhibition of monoamine reuptake or the induction of transporter-mediated monoamine release. nih.gov By studying the effects of various cathinone derivatives, researchers can elucidate the specific roles of different monoamine systems in various physiological and behavioral processes.

For example, studies on derivatives of this compound have shown that these compounds can alter dopamine-related gene expression in the striatum. researchgate.netnih.gov Specifically, research on MACHP and MAOP revealed a reduction in dopamine transporter gene expression. researchgate.netdocumentsdelivered.com The study of BMAPN showed decreased dopamine transporter and increased dopamine receptor D2 gene expression. nih.gov Such findings are instrumental in understanding the molecular mechanisms underlying the rewarding and reinforcing effects of these substances.

The table below outlines the observed neurobiological effects of some cathinone derivatives, providing insight into the pathways that can be probed using these compounds.

CompoundObserved Neurobiological EffectImplication for Pathway Probing
MACHPReduced dopamine transporter gene expression in the striatum. researchgate.netdocumentsdelivered.comUseful for studying the regulation of the dopaminergic system and its role in reward and reinforcement.
MAOPReduced dopamine transporter gene expression in the striatum. researchgate.netdocumentsdelivered.comProvides a tool to investigate the structure-activity relationships of cathinones on the dopamine transporter.
BMAPNDecreased dopamine transporter and increased dopamine receptor D2 gene expression in the striatum. nih.govAllows for the examination of the interplay between dopamine transporter function and dopamine receptor expression in response to psychoactive substances.

Development of Analytical Standards and Reference Materials for Research

The proliferation of synthetic cathinones necessitates the development of reliable analytical standards and reference materials for their accurate identification in forensic and research settings. nih.gov this compound, as a foundational structure, is an important compound for which certified reference materials are needed.

The availability of well-characterized reference standards is crucial for the validation of analytical methods used to detect and quantify synthetic cathinones in various matrices. unodc.orgnih.gov These standards are essential for ensuring the accuracy and reproducibility of results obtained from techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The development of a GC-MS method specifically targeted for synthetic cathinones aims to improve the confidence in identification by maximizing retention time differences. nih.gov

The lack of affordable and accessible chemical reference standards for new psychoactive substances, including many cathinone derivatives, presents a significant challenge for analytical and forensic laboratories. unodc.org Therefore, the synthesis and certification of compounds like this compound as reference materials are critical for advancing research and ensuring the quality of analytical data.

Emerging Research Areas and Unexplored Scientific Questions

The study of this compound and its derivatives continues to open up new avenues of research. A key emerging area is the systematic exploration of structure-activity relationships to predict the pharmacological and toxicological profiles of new synthetic cathinones. springermedizin.de By making targeted modifications to the chemical structure of this compound, researchers can investigate how changes in different parts of the molecule affect its interaction with monoamine transporters and receptors.

Unexplored scientific questions include:

What are the long-term neurotoxic effects of exposure to cathinone derivatives based on the this compound scaffold?

How do subtle structural modifications to this molecule influence its metabolic pathways and the formation of active metabolites?

Can derivatives of this compound be developed as selective pharmacological tools to probe specific aspects of monoamine transporter function with therapeutic potential?

What is the full spectrum of off-target effects for this class of compounds beyond the monoaminergic systems?

The synthesis of novel derivatives for research purposes, such as those with modifications on the alpha-carbon or the aromatic ring, is a testament to the ongoing efforts to answer these questions. researchgate.netdocumentsdelivered.comnih.gov

Methodological Advancements in the Study of this compound

Advances in analytical techniques are continuously improving the ability to detect, identify, and quantify this compound and its derivatives. High-resolution mass spectrometry (HR-MS) is becoming an increasingly valuable tool, as it allows for the retrospective analysis of data and easier identification of new analogs. nih.gov

Other advanced analytical methods being explored for the analysis of synthetic cathinones include:

Ion mobility spectrometry: This technique separates ions based on their size and shape, providing an additional dimension of separation to traditional mass spectrometry. nih.gov

Raman spectroscopy: A non-destructive technique that provides detailed chemical structure information. nih.gov

Electrochemical detection: Methods like differential pulse voltammetry on boron-doped diamond electrodes are being developed for the sensitive and selective detection of synthetic cathinones. acs.org

These methodological advancements are crucial for keeping pace with the rapid emergence of new synthetic cathinone derivatives and for providing more comprehensive insights into their pharmacology and toxicology.

Q & A

Q. Basic Research Focus

  • LC-MS/MS : Quantifies parent compound and metabolites in biological matrices (LOQ < 1 ng/mL).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., ).
  • NMR spectroscopy : Assigns stereochemistry; 1^1H-NMR in DMSO-d₆ reveals methylamino proton shifts at δ 2.3–2.5 ppm.

Q. Advanced Consideration

  • High-resolution mass spectrometry (HRMS) : Identifies unexpected adducts or degradation products.
  • Microsomal stability assays : Predicts hepatic clearance using human liver microsomes.

How should researchers mitigate risks when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure ().
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste disposal : Neutralize acidic/basic waste streams before disposal.

Q. Advanced Consideration

  • Conduct Ames tests to assess mutagenicity potential.
  • Monitor airborne particulates via real-time aerosol detectors.

What strategies address discrepancies in reported synthetic yields for this compound derivatives?

Advanced Research Focus
Yield variations (e.g., 43% in vs. 60% in other studies) may stem from:

  • Purification methods : Column chromatography vs. recrystallization.
  • Catalyst loading : Optimize transition-metal catalyst concentrations (e.g., Pd/C for hydrogenation).
  • Scale-up effects : Address heat transfer limitations in batch reactors.

Recommendation : Use design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and reaction time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.